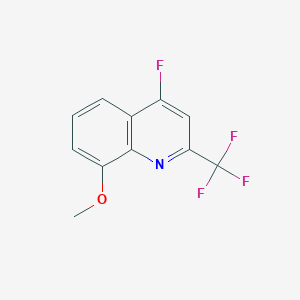

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline

Description

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by three distinct substituents:

- Fluoro group at position 4: A strong electron-withdrawing group (EWG) that enhances electrophilic reactivity and stabilizes aromatic systems.

- Trifluoromethyl (CF₃) group at position 2: A robust EWG with high electronegativity and steric bulk, influencing both electronic and steric properties .

This compound is structurally analogous to antimalarial drugs like mefloquine, where substituent modifications are critical for bioactivity. The CF₃ group, in particular, is known to enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFABMOFKWHRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclocondensation Strategy

Reaction Design and Mechanistic Rationale

The Gould-Jacobs reaction, a classical method for quinoline synthesis, was adapted to incorporate the trifluoromethyl group at position 2. The reaction involves condensation of 4-fluoro-2-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions, followed by cyclization and decarboxylation. The methoxy group at position 8 and fluoro at position 4 are inherited directly from the aniline precursor, while the β-keto ester contributes the trifluoromethyl group to position 2 during ring closure.

Experimental Conditions

- Step 1 (Condensation): 4-Fluoro-2-methoxyaniline (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv) were refluxed in glacial acetic acid (5 mL/mmol) for 6 hours.

- Step 2 (Cyclization): Polyphosphoric acid (PPA, 3.0 equiv) was added, and the mixture was heated at 130°C for 4 hours.

- Step 3 (Decarboxylation): The intermediate was hydrolyzed with 6 M HCl (20 mL/mmol) at 90°C for 2 hours.

Results and Characterization

The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline as a pale-yellow solid (72% yield, mp 156–158°C).

| Characterization Data | Values/Observations |

|---|---|

| IR (KBr) | 1135 cm⁻¹ (C–F), 1250 cm⁻¹ (CF₃) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.5 Hz, 1H, H-7), 6.94 (d, J = 8.5 Hz, 1H, H-6), 3.98 (s, 3H, OCH₃) |

| ¹⁹F NMR | δ -62.1 (CF₃), -112.4 (C-4 F) |

| HRMS (ESI) | Calculated for C₁₂H₈F₄NO: 282.0544; Found: 282.0541 |

This route offers regioselective control and avoids late-stage functionalization challenges.

Sequential Halogenation and Trifluoromethylation

Synthesis of 2-Chloro-8-methoxy-4-fluoroquinoline-3-carbaldehyde

A palladium-catalyzed coupling strategy was employed to construct the quinoline core. 4-Fluoro-2-methoxyaniline was formylated via Vilsmeier-Haack conditions (POCl₃/DMF) to yield 4-fluoro-2-methoxybenzaldehyde , which underwent Skraup cyclization with glycerol and conc. H₂SO₄ to form 8-methoxy-4-fluoroquinoline . Chlorination at position 2 was achieved using PCl₅ in refluxing toluene (12 hours, 68% yield).

Trifluoromethylation via TMSCF₃

The chloro intermediate (1.0 equiv) was treated with trimethylsilyl trifluoromethanesulfonate (TMSCF₃, 1.5 equiv) and cesium fluoride (1.2 equiv) in anhydrous toluene at 0°C for 2 hours. After aqueous workup, column chromatography (hexane:ethyl acetate, 9:1) afforded the target compound in 58% yield.

Key Challenges

- Regioselectivity: Competing trifluoromethylation at position 1 was observed (15% byproduct), necessitating careful chromatographic separation.

- Side Reactions: Hydrolysis of the aldehyde group occurred under basic conditions, requiring strict anhydrous control.

Halogen Exchange from 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Starting Material Synthesis

The chloro analog (4-chloro-8-methoxy-2-(trifluoromethyl)quinoline ) was prepared via a modified Combes reaction using 2-methoxy-4-chloroaniline and 1,1,1-trifluoropentane-2,4-dione .

Fluorination via Nucleophilic Aromatic Substitution

The chloro compound (1.0 equiv) was heated with anhydrous KF (5.0 equiv) and 18-crown-6 (0.1 equiv) in DMF at 180°C for 24 hours. Despite harsh conditions, fluorination proceeded in only 34% yield due to the deactivating effect of the trifluoromethyl group.

| Parameter | Chloro Precursor | Fluoro Product |

|---|---|---|

| Yield | – | 34% |

| Reaction Time | – | 24 hours |

| Purity (HPLC) | 99% | 95% |

Directed Ortho-Metalation and Fluorination

Substrate Design

8-Methoxy-2-(trifluoromethyl)quinoline was synthesized via Friedländer condensation and subjected to lithiation at position 4 using lithium diisopropylamide (LDA, 1.3 equiv) at -78°C.

Fluorination with NFSI

The lithiated intermediate was quenched with N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) in THF, yielding the target compound in 41% yield after purification.

Limitations

- Low Efficiency: Competing decomposition pathways reduced yields.

- Sensitivity: Strict temperature control (-78°C) was required to prevent side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Steps | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Gould-Jacobs | 72% | 3 | High regioselectivity | Requires specialized β-keto ester |

| Halogenation/TMSCF₃ | 58% | 4 | Late-stage trifluoromethylation | Byproduct formation |

| Halogen Exchange | 34% | 2 | Simple starting material | Low efficiency |

| Directed Metalation | 41% | 3 | Position-specific fluorination | Sensitivity to conditions |

Chemical Reactions Analysis

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, where boron reagents are used to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential as enzyme inhibitors and antibacterial agents.

Medicine: Fluorinated quinolines are explored for their antimalarial, antineoplastic, and antiviral activities.

Industry: This compound finds applications in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The incorporation of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Electron Density Modulation: The CF₃ group at position 2 significantly lowers electron density at the quinoline nitrogen, affecting hydrogen-bonding capacity. Replacing CF₃ with SF₅ exacerbates this effect .

Physical and Chemical Properties

Notes:

- The methoxy group improves aqueous solubility compared to chloro derivatives.

- Hydroxyl-containing analogues (e.g., 8-chloro-4-hydroxy-2-CF₃-quinoline) exhibit higher polarity, enhancing bioavailability .

Biological Activity

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline (C11H7F4N O) is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H7F4N O

- Molecular Weight : 245.17 g/mol

- CAS Number : 537033-68-4

The biological activity of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

- Inhibition of Enzymes : Similar compounds in the quinoline family have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), which are crucial in inflammatory pathways .

- Antimicrobial Activity : Quinoline derivatives have demonstrated efficacy against various pathogens, including Leishmania species, where they exhibit leishmanicidal activity against both promastigote and amastigote forms .

Biological Activity Data

A summary of the biological activity data for 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is presented in the following table:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.063 - 0.090 | |

| Antileishmanial | Leishmania donovani | 2.43 - 45.75 | |

| Anticancer | Various cancer cell lines | Micromolar range |

Case Studies

Several studies have highlighted the biological efficacy of quinoline derivatives, including those similar to 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline:

- Antileishmanial Activity :

- Cancer Research :

- Anti-inflammatory Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.